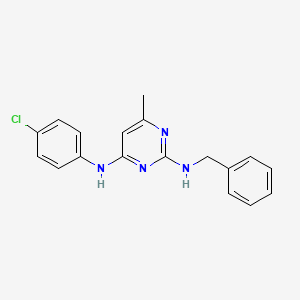![molecular formula C19H26N4O3 B5516574 N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)
N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole-acetamide derivatives and their coordination complexes offers insights into methodologies applicable to similar compounds, including N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide. The process involves characterizations through infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and mass spectrometry, underlining the compound's complex synthesis pathway and the critical role of hydrogen bonding in its assembly process (Chkirate et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated via X-ray crystallography, revealing supramolecular architectures shaped by hydrogen bonding interactions. These structures exhibit significant antioxidant activity, indicative of the compound's potential in various applications (Chkirate et al., 2019).
Chemical Reactions and Properties
The reactivity and interaction with metals, as demonstrated in coordination complexes, highlight the compound's chemical versatility. The formation of complexes with Co(II) and Cu(II) ions underscores the compound's ability to engage in complex chemical reactions, contributing to its diverse chemical properties (Chkirate et al., 2019).
Physical Properties Analysis
While the specific physical properties of this compound are not directly detailed in the available literature, related compounds often undergo comprehensive physical characterization. Techniques such as spectroscopy and crystallography provide critical data on melting points, solubility, and molecular geometry, essential for understanding the compound's behavior under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are pivotal. The compound's antioxidant activity, as illustrated through in vitro assays, suggests its potential utility in mitigating oxidative stress, a valuable trait in pharmaceutical and biochemical applications (Chkirate et al., 2019).
科学的研究の応用
Coordination Complexes and Antioxidant Activity
- Coordination Complexes Construction : A study on pyrazole-acetamide derivatives synthesized novel Co(II) and Cu(II) coordination complexes. These complexes were characterized and evaluated for their antioxidant activities, demonstrating significant antioxidant properties. This research highlights the compound's potential in developing new antioxidant agents (Chkirate et al., 2019).
Anticancer Activity
- Anticancer Agents Development : Research aimed at finding new anticancer agents led to the attachment of different aryloxy groups to C2 of the pyrimidine ring in a related acetamide derivative. Testing on 60 cancer cell lines showed appreciable inhibition of cancer cell growth, indicating the compound's utility in cancer research (Al-Sanea et al., 2020).
Synthesis of Heterocycles
- Efficient Synthesis of Heterocycles : A method was demonstrated for the efficient synthesis of a variety of five and six-membered heterocycles using a related compound as a three-carbon synthon. This showcases the versatility of acetamide derivatives in synthesizing diverse heterocyclic compounds with potential applications in medicinal chemistry and material science (Mahata et al., 2003).
Antimicrobial Activity
- Novel Heterocycles Synthesis and Antimicrobial Evaluation : Another study utilized a key intermediate acetamide for synthesizing new coumarin, pyridine, pyrrole, thiazole, and other heterocycles. These compounds were characterized and evaluated as antimicrobial agents, demonstrating the compound's relevance in developing new antimicrobial strategies (Bondock et al., 2008).
特性
IUPAC Name |
N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1-yl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-21-12-15(11-20-21)13-23(16-7-4-3-5-8-16)18(24)14-22-10-6-9-17(26-2)19(22)25/h6,9-12,16H,3-5,7-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCFDGQZMWTVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C2CCCCC2)C(=O)CN3C=CC=C(C3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5516504.png)

![4-{[(3-acetylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516520.png)
![N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5516533.png)
![ethyl [2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5516537.png)

![2-(1H-benzimidazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5516548.png)
![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)

![N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5516573.png)
![2-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5516582.png)
![2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5516593.png)
![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516596.png)
![N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)